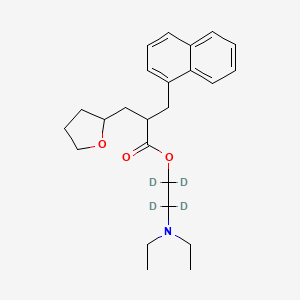

Nafronyl-d4

Description

Fundamental Principles of Isotopic Labeling

The core principle of isotopic labeling lies in the ability to differentiate the labeled molecule from its endogenous or unlabeled counterparts using mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used in pharmaceutical research. europa.eu Their applications are diverse:

13C-labeling is frequently employed in NMR spectroscopy to elucidate molecular structures and to trace metabolic pathways. For example, 13C-labeled glucose can be used to monitor carbohydrate metabolism. europa.eu

15N-labeling is invaluable for studying protein structure and turnover, as nitrogen is a key component of amino acids. europa.eu

²H-labeling , or deuteration, is particularly widespread. It is used to investigate metabolic pathways and as a tool to improve the pharmacokinetic properties of drugs. europa.eu

These isotopes serve as powerful tools, allowing researchers to track the transformation of molecules through complex biochemical pathways with high precision. fda.gov

The replacement of a hydrogen atom with a deuterium atom creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction is slowed if the C-H bond cleavage is the rate-determining step. researchgate.net

This effect is a powerful tool for medicinal chemists to study reaction mechanisms. researchgate.net If deuteration of a specific position in a molecule slows down its metabolism, it provides strong evidence that the C-H bond at that position is broken during a critical metabolic step. nih.gov Cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast majority of drugs, frequently catalyze reactions involving C-H bond cleavage. nih.gov Therefore, the KIE is extensively used to probe the mechanisms of CYP450-catalyzed reactions and to understand how drugs are broken down in the liver. biomedres.us

Stable isotope labeling is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov By administering a labeled version of a drug, researchers can:

Trace Metabolic Fate : Accurately track the drug and its metabolites in various biological fluids like blood, plasma, and urine. nih.gov

Elucidate Metabolic Pathways : Identify the chemical structures of metabolites by analyzing the mass shifts in mass spectrometry data. nih.gov

Determine Bioavailability : Quantify the proportion of a drug that enters the systemic circulation and is available to have an active effect. jfda-online.com

Assess Pharmacokinetic Profiles : When a drug is administered chronically, giving a single dose of a stable isotope-labeled version allows for the determination of its pharmacokinetic parameters without interrupting the patient's ongoing treatment. jfda-online.com

The use of deuterated compounds, in particular, can intentionally alter a drug's pharmacokinetic profile. By slowing down metabolism through the KIE, deuteration can potentially increase a drug's half-life and exposure, which might allow for less frequent dosing. core.ac.uk The table below presents data from a study on two drugs, carbazeran (B1668340) and zoniporide, illustrating the kinetic deuterium isotope effect (KDIE) on their pharmacokinetic parameters.

| Compound | Species | Route of Administration | Pharmacokinetic Parameter | KDIE (Ratio of Deuterated/Non-deuterated) |

|---|---|---|---|---|

| Carbazeran | Guinea Pig | Intravenous | AUC | 5.9 |

| Carbazeran | Guinea Pig | Oral | AUC | 21.4 |

| Carbazeran | Guinea Pig | Oral | Cmax | 22.5 |

| Carbazeran | Rat | Intravenous | AUC | 2.2 |

| Zoniporide | Guinea Pig | Intravenous | AUC | 1.0 |

| Zoniporide | Rat | Intravenous | AUC | 1.1 |

| Zoniporide | Rat | Oral | AUC | 0.6 |

Data sourced from Sharma, R. et al., Drug Metabolism and Disposition, 2012. The study utilized cassette dosing where both deuterated and non-deuterated forms were administered simultaneously. AUC (Area Under the Curve) represents total drug exposure over time, and Cmax is the maximum observed concentration.

Contextualizing Nafronyl-d4 within Deuterated Compound Research

This compound is the deuterium-labeled analog of Nafronyl, also known as Naftidrofuryl. It serves as a prime example of how deuterated compounds are utilized in a specific, yet critical, area of pharmaceutical development: bioanalysis.

This compound is structurally identical to Nafronyl, with the exception that four specific hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass does not alter its chemical properties, but makes it distinguishable from the non-labeled Nafronyl by a mass spectrometer.

In quantitative bioanalysis, particularly in methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound serves this exact purpose in the quantification of Nafronyl in biological samples.

The use of a deuterated internal standard like this compound is significant for several reasons:

Improved Accuracy and Precision : An ideal internal standard should behave identically to the analyte (the substance being measured) during sample extraction, chromatography, and ionization in the mass spectrometer. Since this compound is chemically almost identical to Nafronyl, it co-elutes during chromatography and experiences similar effects from the biological matrix (e.g., ion suppression or enhancement), which can interfere with quantification. By comparing the signal of the analyte to the signal of the known concentration of the internal standard, these variations can be corrected for, leading to highly accurate and reliable results.

Method Robustness : The use of a SIL-IS makes the analytical method more robust and less susceptible to variations in sample preparation or instrument performance. This is crucial in regulated bioanalysis, where methods must be validated to meet stringent criteria set by agencies like the FDA and EMA.

The table below illustrates the typical validation parameters for a bioanalytical method using LC-MS/MS with a deuterated internal standard. While specific published data for a method using this compound was not available, these parameters represent the standard acceptance criteria outlined in regulatory guidelines for such an assay.

| Validation Parameter | Purpose | Typical Acceptance Criteria (based on EMA/FDA Guidelines) |

|---|---|---|

| Linearity (Calibration Curve) | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal value (±20% at the Lower Limit of Quantification). |

| Accuracy | The closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal value for quality control (QC) samples (±20% at the Lower Limit of Quantification). |

| Precision (Intra- and Inter-batch) | The degree of scatter or agreement between a series of measurements. | The coefficient of variation (CV) should not exceed 15% for QC samples (20% at the Lower Limit of Quantification). |

| Selectivity | To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix. |

| Matrix Effect | To assess the influence of the biological matrix on the ionization of the analyte. | The CV of the matrix factor (analyte response in the presence of matrix / analyte response in a clean solution) across different lots of matrix should be ≤15%. |

This table is illustrative and based on general bioanalytical method validation guidelines from regulatory authorities such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eu

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3/i14D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAFPSLPKGSANY-RCYYZLFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676052 | |

| Record name | 2-(Diethylamino)(~2~H_4_)ethyl 2-[(naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215649-28-7 | |

| Record name | 2-(Diethylamino)(~2~H_4_)ethyl 2-[(naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Deuterated Nafronyl

General Strategies for Stable Isotope Incorporation

Stable isotope incorporation, particularly deuterium (B1214612), into organic molecules relies on strategies that efficiently and selectively introduce the heavier isotope. These methods are fundamental to creating labeled compounds for a wide array of research purposes.

Direct Precursor Utilization in Chemical Synthesis

One of the most straightforward approaches to synthesizing isotopically labeled compounds is the direct utilization of commercially available deuterated precursors acs.orgsymeres.com. These precursors, which can range from simple deuterated solvents (e.g., D₂O, acetone-d₆) to complex deuterated building blocks, are incorporated into the target molecule through established synthetic pathways acs.orgarkat-usa.org. This method offers precise control over the position and extent of deuterium labeling, provided that suitable deuterated starting materials are accessible. The advantage of this approach lies in its predictability and the ability to introduce isotopic labels without altering the core synthetic route significantly acs.orgsymeres.com. For example, deuterated acetone (B3395972) can serve as a building block for introducing a gem-ditrideuteromethyl fragment, and deuterated ethylene (B1197577) glycol has been used to modify specific bridges in complex molecules acs.org. The commercial availability of a wide range of deuterated reagents, such as methyl iodide, benzene, and various deuterated solvents, further facilitates this strategy arkat-usa.org.

Hydrogen/Deuterium Exchange Reactions

Hydrogen/deuterium (H/D) exchange reactions offer a powerful alternative for introducing deuterium labels, particularly at later stages of synthesis or when specific deuterated precursors are unavailable or too costly acs.orgresearchgate.netx-chemrx.comrsc.org. These methods involve the direct substitution of hydrogen atoms in a molecule with deuterium atoms, typically using a deuterium source like deuterium oxide (D₂O) or deuterated gases. H/D exchange can be catalyzed by acids, bases, or transition metals rsc.orgosti.govosti.govnih.govgoogle.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netlibretexts.org.

Acid-Catalyzed Exchange: Acid catalysis often proceeds via electrophilic aromatic substitution mechanisms, particularly for aromatic compounds osti.govnih.gov. Strong deuterated acids or Lewis acids, in the presence of a deuterium source, are commonly employed. However, this method can sometimes lack regioselectivity nih.gov.

Base-Catalyzed Exchange: Base catalysis typically involves enolization, which facilitates H/D exchange at activated carbon centers, especially in carbonyl compounds like ketones and aldehydes osti.govnih.govgoogle.comlibretexts.org. The use of bases such as alkali metal hydroxides or carbonates can lead to site-selective deuterium incorporation osti.govnih.gov.

Metal-Catalyzed Exchange: Transition metal catalysts, particularly those based on palladium (Pd) and platinum (Pt), are widely used for H/D exchange reactions. These catalysts can facilitate the activation of C–H bonds, enabling deuterium incorporation under milder conditions x-chemrx.comrsc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net. For instance, Pd/C catalysts in D₂O, often with a hydrogen atmosphere, have shown efficacy in labeling various organic compounds, including heterocycles researchgate.netresearchgate.net. Late-stage direct H/D exchange (HIE) using these catalysts is cost-efficient due to the availability of reagents like D₂O x-chemrx.com.

The choice between direct precursor utilization and H/D exchange depends on factors such as the desired position of labeling, the complexity of the molecule, the availability of precursors, and the required isotopic purity acs.orgsymeres.comresearchgate.net.

Specific Approaches to Nafronyl-d4 Synthesis

The synthesis of this compound would involve specific strategies tailored to its molecular structure, aiming for efficient deuterium incorporation at the desired positions while maintaining label stability.

Synthetic Pathways for Nafronyl and its Deuterated Variants

While specific published synthetic pathways for "this compound" were not directly identified in the initial search, general approaches for synthesizing deuterated organic molecules can be applied. If Nafronyl is a known compound, its synthesis would first be established. Subsequently, deuterium incorporation could be achieved by:

Incorporating Deuterated Precursors: If Nafronyl contains structural motifs that can be assembled from readily available deuterated building blocks (e.g., deuterated alcohols, aldehydes, or alkyl halides), these could be used in the synthesis acs.orgarkat-usa.org. For example, if a specific methyl group in Nafronyl is to be deuterated, using CD₃I or CD₃OD as a precursor in an alkylation step would be a direct method.

Late-Stage H/D Exchange: If Nafronyl has labile hydrogen atoms or positions activated for exchange (e.g., alpha to carbonyls, benzylic positions, or aromatic rings), H/D exchange reactions could be employed acs.orgrsc.orgosti.govnih.govmdpi.comresearchgate.netresearchgate.net. For instance, if Nafronyl contains acidic protons or positions susceptible to enolization, base-catalyzed H/D exchange with D₂O could be effective osti.govnih.govlibretexts.org. Transition metal-catalyzed H/D exchange, such as using Pd/C with D₂O, might be suitable for labeling specific C-H bonds, including benzylic or aromatic positions mdpi.comresearchgate.netresearchgate.net.

The specific placement of four deuterium atoms (d4) in Nafronyl would dictate the choice of synthetic strategy. For instance, if the four deuterium atoms are intended for a specific methyl group, then using a deuterated methyl precursor (e.g., CD₃X) would be ideal. If they are distributed across different positions, a combination of precursor utilization and targeted H/D exchange might be necessary.

Considerations for Deuterium Placement in Complex Organic Molecules to Ensure Label Stability

Ensuring the stability of deuterium labels in complex organic molecules is paramount, as isotopic scrambling or exchange can lead to inaccurate results in downstream applications acs.orgresearchgate.net. Several factors influence label stability:

Position of Labeling: Deuterium atoms located at positions that are not prone to exchange under physiological or analytical conditions are generally more stable. For example, deuterium atoms on saturated aliphatic carbons or aromatic rings are typically stable, whereas those adjacent to carbonyl groups or in highly acidic/basic environments might be more susceptible to exchange researchgate.netnih.govgoogle.comlibretexts.org.

Chemical Environment: The electronic and steric environment surrounding the deuterium atom plays a critical role. Electron-withdrawing groups can increase the acidity of adjacent C-H bonds, making them more prone to H/D exchange osti.gov. Steric hindrance can affect the accessibility of catalytic sites for exchange reactions google.com.

Kinetic vs. Thermodynamic Control: Understanding whether the deuterium incorporation is under kinetic or thermodynamic control is important. Thermodynamically controlled exchanges might lead to isotopic equilibrium, potentially affecting the desired label distribution researchgate.net.

Synthetic Route: The synthetic route itself can influence label stability. Harsh reaction conditions (e.g., strong acids/bases, high temperatures) used during synthesis might inadvertently lead to isotopic exchange at unintended positions google.comrsc.org. Therefore, milder reaction conditions and chemoselective catalysts are often preferred x-chemrx.commdpi.comresearchgate.net.

For this compound, careful consideration of these factors during the design of the synthetic route would be essential to achieve high isotopic purity and long-term label stability.

Stereochemical Aspects in this compound Synthesis Research

The synthesis of deuterated compounds can also involve stereochemical considerations, particularly if Nafronyl possesses chiral centers or if the deuterium labeling itself introduces or affects stereochemistry.

Stereoselective Labeling: If Nafronyl is chiral, or if the deuteration process creates a new stereocenter, stereoselective synthetic methods may be required to obtain specific enantiomers or diastereomers of this compound symeres.comresearchgate.net. While H/D exchange reactions can sometimes lead to racemization or epimerization, particularly if the exchangeable proton is adjacent to a stereocenter, specific catalytic systems can offer stereocontrol researchgate.netmdpi.com.

Impact of Deuteration on Chirality: The introduction of deuterium atoms can, in some cases, influence the stereochemical stability of a molecule. For instance, deuteration can slow down epimerization at chiral centers by altering the kinetic barrier of the process mdpi.com. This effect can be beneficial if enantiomers have different biological activities or metabolic fates.

Chiral Precursors: If a specific stereochemistry is required, the synthesis might involve using chiral deuterated precursors or employing enantioselective synthesis techniques for Nafronyl itself, followed by or integrated with deuterium labeling symeres.com.

Research into the synthesis of this compound would likely investigate methods that either preserve the existing stereochemistry of Nafronyl or allow for controlled stereochemical outcomes during the labeling process.

Quantitative Bioanalytical Applications of Nafronyl D4

Role of Nafronyl-d4 as an Internal Standard in Mass Spectrometry

In the realm of quantitative bioanalysis, especially when employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS), internal standards are indispensable for ensuring data integrity. biopharmaservices.comeag.com this compound, as a stable isotope-labeled internal standard (SIL-IS), is the preferred choice for the quantification of its non-labeled counterpart, Nafronyl. veeprho.comwuxiapptec.com

Enhancement of Analytical Accuracy and Precision in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The primary function of an internal standard is to correct for variations that can occur during sample preparation and analysis. biopharmaservices.comnebiolab.com In LC-MS/MS, these variations can arise from inconsistencies in sample extraction, injection volume, and instrument response. biopharmaservices.comcerilliant.com By adding a known quantity of this compound to all samples, including calibration standards and quality controls, analysts can normalize the response of the analyte (Nafronyl) to that of the internal standard. wuxiapptec.com This ratio-based calculation significantly improves the accuracy and precision of the quantitative results. nebiolab.com

The ideal internal standard co-elutes with the analyte, meaning it has a very similar retention time in the liquid chromatography column. chromforum.org Since this compound is chemically almost identical to Nafronyl, their chromatographic behaviors are nearly indistinguishable. wuxiapptec.com This co-elution is crucial because it ensures that both the analyte and the internal standard are subjected to the same conditions throughout the analytical process, from injection to detection. chromforum.org

Table 1: Key Characteristics of an Effective LC-MS/MS Internal Standard

| Characteristic | Importance | Relevance of this compound |

| Structural Similarity | Ensures similar behavior during sample preparation and analysis. biopharmaservices.com | This compound is structurally identical to Nafronyl, with the exception of deuterium (B1214612) labeling. medchemexpress.com |

| Co-elution | Compensates for variations in chromatographic retention time. chromforum.org | The slight mass difference typically results in negligible retention time shifts. wuxiapptec.com |

| Mass Difference | Allows for distinct detection by the mass spectrometer without interference. tandfonline.com | The deuterium labeling provides a sufficient mass shift for separate monitoring. |

| Purity | Prevents interference from impurities that could affect analyte quantification. wuxiapptec.compharma-industry-review.com | High purity is essential for reliable and reproducible results. pharma-industry-review.com |

Compensation for Matrix Effects in Biological Sample Analysis

Biological samples such as plasma, urine, and tissue homogenates are inherently complex matrices. medipharmsai.com These matrices contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. tandfonline.com Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. tandfonline.commedipharmsai.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. wuxiapptec.comtandfonline.com Because this compound has nearly identical physicochemical properties to Nafronyl, it is affected by the matrix in the same way. wuxiapptec.com Any suppression or enhancement of the ion signal will affect both the analyte and the internal standard to a similar degree. Consequently, the ratio of their signals remains constant, allowing for accurate quantification despite the presence of matrix interferences. nebiolab.com

Criteria for Designing Effective Deuterated Internal Standards

The design of an effective deuterated internal standard involves several critical considerations to ensure its reliability and performance. wuxiapptec.com The primary goal is to create a molecule that behaves identically to the analyte throughout the analytical process but is distinguishable by the mass spectrometer. biopharmaservices.com

Key design criteria include:

Isotopic Purity: The deuterated standard should have a very high percentage of the labeled isotope to minimize the presence of the unlabeled analyte, which could interfere with the measurement of the actual sample analyte. wuxiapptec.com

Mass Difference: A sufficient mass difference between the analyte and the internal standard is necessary to prevent mass spectrometric cross-talk. A mass difference of at least 3 to 5 daltons is generally recommended. wuxiapptec.comtandfonline.com

Stability of Labeling: The deuterium atoms should be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix. wuxiapptec.com

Chemical Purity: The internal standard must be free of other impurities that might co-elute and interfere with the analyte or the standard itself. pharma-industry-review.com

Application in Analytical Method Development and Validation

The use of this compound is integral to the development and validation of robust bioanalytical methods for the quantification of Nafronyl in various biological matrices.

Methodological Frameworks for Quantitative Analysis

A validated analytical method is essential for obtaining reliable data in preclinical and clinical studies. The development of such a method for Nafronyl would involve a comprehensive validation process as guided by regulatory agencies. A typical validation would assess linearity, accuracy, precision, selectivity, and stability.

Table 2: Typical Parameters for Analytical Method Validation

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 biomedres.us |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) nih.gov |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration within ±15% of the initial concentration. |

The presence of this compound as an internal standard is crucial for meeting the stringent requirements for accuracy and precision during method validation. nih.gov

Investigation of Drug Metabolism and Mechanistic Pathways Using Nafronyl D4

Elucidation of Nafronyl's Metabolic Fate

Understanding how a drug is metabolized is fundamental to comprehending its efficacy, duration of action, and potential for drug-drug interactions. Nafronyl-d4 plays a pivotal role in dissecting these processes by enabling accurate identification and characterization of its metabolites.

Identification of Metabolites through Deuterium (B1214612) Tracking

Deuterium-labeled compounds like this compound are indispensable for identifying drug metabolites using mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). When this compound is incubated in biological matrices (e.g., plasma, liver microsomes, urine), any metabolic transformations it undergoes can be traced by monitoring the mass shift introduced by the deuterium atoms.

If Nafronyl is metabolized, the resulting metabolites will retain the deuterium label if the metabolic transformation does not involve the deuterated sites. This leads to a characteristic mass difference between the parent drug and its deuterated metabolites, and between the non-deuterated metabolites (if formed from unlabeled drug) and the deuterated metabolites. For this compound, which contains four deuterium atoms, metabolites would typically show a mass increase of +4 Da compared to their unlabeled counterparts. This mass shift provides a definitive marker for identifying drug-related compounds and distinguishing them from endogenous substances or other xenobiotics.

Table 1: Hypothetical Identification of Nafronyl Metabolites using this compound

| Metabolite ID | Proposed Structure | Observed Mass (m/z) of this compound | Observed Mass (m/z) of Metabolite-d4 | Mass Shift (Da) | Proposed Transformation |

| M1 | Hydroxylated Nafronyl | 350.2 | 354.2 | +4.0 | Hydroxylation |

| M2 | O-Dealkylated Nafronyl | 350.2 | 322.2 | -28.0 | O-Dealkylation |

| M3 | Glucuronide Conjugate | 350.2 | 526.2 | +176.0 | Glucuronidation |

Note: The masses provided are illustrative. Specific mass shifts confirm the presence of the deuterium label in the identified metabolites.

Insights into Metabolic Transformations

Beyond simple identification, deuterium tracking with this compound offers profound insights into the specific pathways and sites of metabolic transformations. The stability of the C-D bond compared to the C-H bond can be exploited to understand enzymatic regioselectivity. If deuterium atoms are strategically placed on the Nafronyl molecule, their presence or absence in specific metabolites can reveal which bonds are cleaved or modified during biotransformation.

For instance, if this compound is subjected to an oxidative process, and the deuterium atoms are located on the carbon atom undergoing oxidation, the resulting metabolite will likely lack the deuterium label, or exhibit a partial mass shift if only some deuterium atoms are lost. Conversely, if the deuterium atoms are on a part of the molecule unaffected by the metabolic enzyme, they will be carried through to the metabolite, confirming that the transformation occurred at a different molecular site. This allows researchers to map out the precise sequence of metabolic reactions, such as hydroxylation, oxidation, or conjugation, and to identify the enzymes responsible for these transformations.

Mechanistic Studies and Kinetic Isotope Effects

The application of deuterium labeling extends to the elucidation of reaction mechanisms, particularly through the study of Kinetic Isotope Effects (KIEs). KIEs are powerful tools for understanding the rate-limiting steps in enzymatic reactions.

Probing Reaction Mechanisms via Deuterium Labeling

Kinetic Isotope Effects are measured by comparing the reaction rates of a substrate containing a heavy isotope (like deuterium) with its lighter isotopolog (hydrogen). For this compound, this involves comparing the rate of a specific metabolic transformation of Nafronyl (kH) with the rate of the same transformation of this compound (kD). The ratio, kH/kD, is the primary kinetic isotope effect.

A significant KIE (typically greater than 2) indicates that the cleavage or formation of the C-D bond is involved in the rate-determining step of the reaction. This suggests that the enzyme's catalytic mechanism involves the abstraction or transfer of a hydrogen atom from the deuterated position. By synthesizing this compound with deuterium atoms at specific positions known or suspected to be involved in metabolic reactions, researchers can directly probe the mechanism of these enzymatic processes. This can help differentiate between various proposed reaction pathways, such as direct oxidation versus a mechanism involving hydride transfer.

Table 2: Hypothetical Kinetic Isotope Effects (KIE) for Nafronyl Metabolism

| Enzyme/Reaction Step | Substrate | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |

| Oxidation of C-H bond | Nafronyl | kH | ||

| Oxidation of C-D bond | This compound | kD | 3.5 | Rate-limiting C-H bond cleavage at deuterated site. |

| Hydroxylation at C-X | Nafronyl | kH | ||

| Hydroxylation at C-X | This compound | kD | 1.1 | C-H bond cleavage is not rate-limiting. |

Note: KIE values are illustrative and depend on the specific enzyme and reaction.

Implications for Enzyme Kinetics and Metabolic Flux

Table 3: Hypothetical Impact of KIE on Enzyme Kinetics and Metabolic Flux

| Parameter | Nafronyl (Unlabeled) | This compound (Deuterated) | Implication |

| Km (µM) | 15 | 18 | Slight increase in Km suggests minor effect on substrate binding. |

| Vmax (nmol/min/mg) | 100 | 30 | Significant decrease in Vmax indicates C-D bond cleavage is rate-limiting. |

| Metabolic Flux Rate | High | Low | Reduced flux due to rate-limiting deuterated step affects overall clearance. |

Note: Values are illustrative and demonstrate the potential impact of a significant KIE.

Emerging Research Frontiers and Methodological Advancements for Deuterated Compounds

Integration of Deuterated Analogs in Pharmacokinetic Research

Deuterated compounds like Nafronyl-d4 are instrumental in pharmacokinetic studies, which detail how a drug is absorbed, distributed, metabolized, and excreted by the body. medchemexpress.com Their utility stems from their unique combination of being chemically similar to the parent drug while being distinguishable by mass-sensitive analytical instruments.

Studying Absorption, Distribution, Metabolism, and Excretion (ADME) Processes

In the realm of ADME studies, deuterated analogs such as this compound are primarily used as internal standards for quantitative bioanalysis. veeprho.combioanalysis-zone.com When researchers study the pharmacokinetics of Nafronyl, they add a known quantity of this compound to biological samples like plasma or urine. nih.gov

Because this compound has nearly identical physicochemical properties to Nafronyl, it behaves similarly during sample extraction, preparation, and chromatographic separation. However, due to its higher mass (a result of the four deuterium (B1214612) atoms), it is easily distinguished from the non-deuterated drug by a mass spectrometer. wiseguyreports.com This methodology, known as isotope dilution mass spectrometry, allows for highly accurate and precise quantification of the parent drug in biological matrices by correcting for any loss that may occur during sample handling. veeprho.com This enhanced analytical accuracy is crucial for building reliable pharmacokinetic models that describe the journey of Nafronyl through the body. bioanalysis-zone.com

Influence of Deuteration on Pharmacokinetic Parameters

The replacement of hydrogen with deuterium can have a direct impact on a drug's pharmacokinetic profile, a phenomenon known as the kinetic isotope effect. nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the C-D bond more resistant to metabolic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are often responsible for drug metabolism.

If deuteration occurs at a site on the molecule that is a primary target for metabolism, the rate of this metabolic process can be slowed. businessresearchinsights.com This can lead to several observable changes in pharmacokinetic parameters:

Increased Half-life (t½): The drug remains in the body for a longer period.

Increased Maximum Plasma Concentration (Cmax): A higher peak concentration of the drug is achieved in the bloodstream.

Increased Area Under the Curve (AUC): The total exposure of the body to the drug is enhanced. nih.gov

Studies on other deuterated compounds have demonstrated these effects. For instance, the deuteration of methadone led to a significant 5.7-fold increase in AUC and a 4.4-fold increase in Cmax in mouse models. nih.gov While specific comparative data for Nafronyl versus this compound is not publicly available, the established principles of deuteration suggest that if the deuterium atoms in this compound are placed at metabolically active sites, its pharmacokinetic profile would likely be enhanced compared to the parent compound. medchemexpress.combusinessresearchinsights.com

| Pharmacokinetic Parameter | Description | Potential Influence of Deuteration |

| Half-life (t½) | Time required for the drug concentration in the body to be reduced by half. | Can be increased, leading to less frequent dosing. nih.gov |

| Maximum Concentration (Cmax) | The highest concentration of the drug reached in the blood. | Can be increased, potentially enhancing therapeutic effect. nih.gov |

| Area Under the Curve (AUC) | Represents the total drug exposure over time. | Can be increased, indicating greater overall bioavailability. nih.gov |

| Clearance (CL) | The rate at which the drug is removed from the body. | Can be decreased, contributing to a longer half-life. nih.gov |

This table illustrates the general principles of how deuteration can influence pharmacokinetic parameters based on established research.

Advanced Analytical Techniques for Deuterated Compound Characterization

The confirmation of a deuterated compound's identity, purity, and the specific location of its isotopic labels is paramount. Advanced analytical techniques are essential for this characterization process. google.com

High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstone methods for characterizing compounds like this compound. googleapis.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of a molecule's mass. For this compound oxalate (B1200264), HRMS can confirm its molecular weight of approximately 477.58 g/mol and differentiate it from the unlabeled version, verifying the successful incorporation of the four deuterium atoms. medchemexpress.commedchemexpress.com

| Analytical Technique | Purpose in this compound Characterization |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the exact molecular mass and verifies the successful incorporation of deuterium atoms. googleapis.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the specific location of the deuterium atoms on the molecular structure and confirms overall purity and structural integrity. researchgate.netsigmaaldrich.com |

Chromatographic Separations for Isotopic Variants

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a fundamental technique for separating compounds. researchgate.net In the context of this compound, HPLC is used to separate the deuterated internal standard from the non-deuterated parent drug (Nafronyl) and its metabolites in biological samples before they are introduced to the mass spectrometer. nih.gov

Validated HPLC methods exist for the separation and quantification of Nafronyl and its primary metabolite, naftidrofuryl acid. nih.govbiomedres.us These methods typically use a reversed-phase column (such as a C8 or C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and a buffered aqueous solution. researchgate.netbiomedres.us While this compound and Nafronyl co-elute under most standard HPLC conditions due to their similar properties, this is ideal for their role as internal standards, as the subsequent mass spectrometry detection provides clear differentiation. veeprho.com

Future Perspectives in Deuterated Compound Research

The field of deuterated compounds is rapidly expanding beyond their use as analytical standards. globalgrowthinsights.com There is a growing trend in developing deuterated compounds as therapeutic agents in their own right, a strategy often referred to as "deuterium-switching." businessresearchinsights.commarketgrowthreports.com By strategically placing deuterium at sites of metabolism, drug developers can create "new chemical entities" with improved pharmacokinetic profiles, potentially leading to enhanced efficacy, better safety profiles, and more convenient dosing regimens. businessresearchinsights.com

Future research involving compounds like this compound and other deuterated analogs will likely focus on several key areas:

Development of Novel Therapeutics: Exploring site-specific deuteration of existing drugs to improve their metabolic stability and reduce the formation of toxic metabolites. wiseguyreports.com

Advanced Drug Delivery: Utilizing the unique properties of deuterated materials to design more sophisticated and targeted drug delivery systems. resolvemass.ca

Expansion of Analytical Applications: The demand for high-purity deuterated compounds continues to grow for use in advanced analytical techniques, including high-resolution NMR and mass spectrometry, to support both academic research and pharmaceutical development. globalgrowthinsights.commarketgrowthreports.com

As synthetic techniques become more efficient and our understanding of the kinetic isotope effect deepens, the deliberate and precise use of deuterium is set to become an even more integral part of modern drug discovery and development. wiseguyreports.com

Innovations in Isotopic Labeling Technologies

The synthesis of deuterated compounds, including this compound, relies on innovative isotopic labeling technologies. These methods are crucial for efficiently and selectively introducing deuterium into complex molecules. Recent years have witnessed significant progress in this area, moving beyond traditional methods to more sophisticated and versatile techniques. Current time information in Bangalore, IN.

Hydrogen Isotope Exchange (HIE): A prominent technique is Hydrogen Isotope Exchange (HIE), which allows for the direct substitution of hydrogen atoms with deuterium. musechem.com This process can be catalyzed by various metals, with recent advancements focusing on the use of iridium and ruthenium-based catalysts, including metallic nanoparticles. nih.govacs.org These nanocatalysts offer a unique reactivity, bridging the gap between homogeneous and heterogeneous catalysis and enabling labeling of complex molecules with high efficiency. acs.orgacs.org The development of new metal nanoparticles is a key area of research, aiming for catalysts that are both highly active and stable. nih.gov

Late-Stage Functionalization (LSF): A significant breakthrough in isotopic labeling is the concept of late-stage functionalization (LSF). musechem.com This approach involves introducing the deuterium label at a very late stage in the synthetic sequence of a complex molecule. thieme-connect.com The primary advantage of LSF is that it minimizes the number of synthetic steps performed with the isotope, which is particularly beneficial when working with expensive isotopes like deuterium. musechem.com This strategy has been a major focus of research, as it makes the synthesis of deuterated compounds more efficient and cost-effective. thieme-connect.comacs.org

Flow Chemistry: The emergence of flow chemistry has provided a new avenue for the synthesis of deuterated compounds. nih.govansto.gov.au Flow reactors offer precise control over reaction parameters such as temperature and time, which can lead to improved selectivity and reduced decomposition of products. ansto.gov.au This technology is seen as a promising alternative to traditional batch synthesis, particularly for scaling up the production of deuterated molecules. nih.govansto.gov.au New flow synthesis systems are being developed that can operate at ambient pressure and room temperature, further enhancing the efficiency and safety of deuteration processes.

Photocatalysis: Photocatalytic methods are also being explored for the synthesis of deuterated compounds. These methods can enable the deuteration of specific molecular sites under mild conditions, offering another tool in the arsenal (B13267) of synthetic chemists. researchgate.net

These innovative labeling technologies are fundamental to the production of deuterated compounds like this compound and are continuously being refined to improve efficiency, selectivity, and applicability to a wide range of drug molecules.

Collaborative Research in Deuterated Drug Development and Screening

The development and screening of deuterated drugs are increasingly benefiting from collaborative efforts between academic institutions and the pharmaceutical industry. These partnerships are crucial for translating innovative academic research into tangible therapeutic advancements.

One notable model of collaboration is the pre-competitive virtual screening approach, where multiple pharmaceutical companies pool their proprietary compound libraries for in silico screening against a particular biological target. acs.org This allows for a rapid and broad exploration of the chemical space around a hit compound, accelerating the identification of more potent and effective drug candidates. acs.orgresearchgate.net

Furthermore, large-scale research initiatives, often with public funding, are driving innovation in the field. For example, the European Commission has funded projects like ISOTOPICS, which brought together academic and industrial partners from several European countries. nih.govcolab.ws The primary goal of such projects is to develop new and efficient isotopic labeling methods that can be applied to a wide array of drug molecules, thereby reducing the attrition rate of drug candidates in clinical trials. nih.govcolab.ws

These collaborations often focus on the development of novel synthetic methodologies and their application in drug discovery. thieme-connect.com The synergy between academic innovation in synthetic chemistry and the drug development expertise of the pharmaceutical industry is a powerful driver for the advancement of deuterated pharmaceuticals. thieme-connect.com Such partnerships facilitate the efficient synthesis of labeled compounds, which are essential tools for drug discovery and development, ultimately streamlining the process of bringing new medicines to patients. thieme-connect.com

Data Table

Table 1: Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | [1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate | veeprho.com |

| Molecular Formula | C24H29D4NO3 | scbt.com |

| Molecular Weight | 387.55 g/mol | scbt.com |

| Parent Compound | Nafronyl | veeprho.com |

| Primary Application | Internal standard in analytical and pharmacokinetic research | veeprho.com |

| Form | Often supplied as the oxalate salt | veeprho.com |

Q & A

Q. What analytical methodologies are most effective for quantifying Nafronyl-d4 in biological matrices, and how can their precision be validated?

Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is widely used due to its specificity and sensitivity for deuterated compounds. Key validation parameters include:

- Linearity : Assess over a concentration range (e.g., 1–500 ng/mL) with R² ≥ 0.98.

- Limit of Detection (LOD) : Determine via signal-to-noise ratio ≥ 2.

- Accuracy/Precision : Use intra-day and inter-day replicates (n=6) with %RSD ≤ 15% .

Example data table:

| Parameter | Value Range | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.992–0.998 | ≥0.990 |

| LOD (ng/mL) | 0.5 | S/N ≥ 3 |

| %RSD (n=6) | 4.2–12.1 | ≤15% |

Q. How can researchers design controlled experiments to assess this compound’s metabolic stability in hepatic microsomes?

Methodological Answer :

- Experimental Design : Incubate this compound with human liver microsomes (HLM) and NADPH cofactor at 37°C.

- Variables : Time points (0–60 min), substrate concentration (1–10 µM), and control groups (without NADPH).

- Data Analysis : Calculate half-life (t₁/₂) using first-order kinetics and compare with non-deuterated analogs to evaluate deuterium’s kinetic isotope effect .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound across in vitro vs. in vivo models?

Methodological Answer :

- Hypothesis Testing : Differences may arise from protein binding or tissue distribution. Use equilibrium dialysis to measure plasma protein binding and compare free fractions.

- Cross-Model Validation : Conduct parallel studies in rodent models and primary hepatocytes. Apply statistical tests (e.g., ANOVA) to identify significant discrepancies (p<0.05) .

- Data Synthesis : Meta-analysis of existing studies (e.g., systematic review) to identify confounding variables like dosing regimens .

Q. How can isotopic interference be minimized when using this compound as an internal standard in multiplexed assays?

Methodological Answer :

- Chromatographic Optimization : Adjust mobile phase pH or gradient elution to separate this compound from endogenous isomers.

- Mass Spectrometry Parameters : Use high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., m/z shifts ≥ 0.1 Da).

- Validation : Spike recovery tests in analyte-free matrices to confirm specificity .

Q. What mechanistic insights can be gained from studying this compound’s deuterium-induced metabolic switching in cytochrome P450 isoforms?

Methodological Answer :

- Enzyme Kinetics : Determine Michaelis-Menten parameters (Km, Vmax) for CYP3A4/2D6 isoforms using recombinant enzymes.

- Isotope Tracing : Use deuterium labeling to track metabolic pathways (e.g., hydroxylation vs. N-dealkylation) via MS/MS fragmentation patterns .

- Computational Modeling : Molecular docking simulations to predict deuterium’s steric effects on binding affinity .

Methodological and Ethical Considerations

Q. How should researchers address ethical challenges in human studies involving this compound metabolites?

Methodological Answer :

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Error Analysis : Report 95% confidence intervals and use bootstrapping for small sample sizes (n<30) .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when publishing chromatographic data for this compound?

Methodological Answer :

Q. What criteria define a robust discussion section in this compound research manuscripts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.